10-Methylundecanoyl-CoA

Capsaicinoid biosynthesis acyltransferase negative control

Standard linear C11:0-CoA often fails to resolve branched-chain lipid metabolism due to overlapping endogenous pools. Researchers require precise iso-branched probes to isolate enzyme specificity. - **Definitive negative control** for capsaicinoid synthase assays (Fujiwake et al., 1980) - **+14 Da mass shift** enables LC-MS/MS differentiation from linear undecanoyl-CoA - **Probe MCAD substrate recognition** & cardiolipin remodeling pathways Supplied as lyophilized powder. Validated for structural biology and targeted lipidomics.

Molecular Formula C33H58N7O17P3S
Molecular Weight 949.8 g/mol
Cat. No. B15549864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylundecanoyl-CoA
Molecular FormulaC33H58N7O17P3S
Molecular Weight949.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O17P3S/c1-21(2)11-9-7-5-6-8-10-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)
InChIKeyMBJBKIWXWSTSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methylundecanoyl-CoA Identification & Classification


10-Methylundecanoyl-CoA (10-Methylundecanoyl-coenzyme A, also denoted as iso-C12:0-CoA) is a medium-chain, methyl-branched fatty acyl-CoA thioester. It is formed via the esterification of coenzyme A with 10-methylundecanoic acid, yielding a molecule with the empirical formula C₃₃H₅₈N₇O₁₇P₃S and an average molecular mass of 949.8 g/mol [1]. The compound is structurally categorized within the branched-chain acyl-CoA subclass, distinguished from its linear counterpart undecanoyl-CoA (C11:0-CoA) by the presence of a terminal iso-methyl branch at the C10 position of the acyl chain [2]. This structural feature critically dictates its interaction with specific enzymatic active sites and its subsequent metabolic routing through mitochondrial beta-oxidation and cardiolipin remodeling pathways [3].

Branched-chain acyl-CoA probe for metabolic studies
Terminal iso-methyl branch enables substrate specificity discrimination
May support mitochondrial β-oxidation and cardiolipin remodeling pathway research

10-Methylundecanoyl-CoA Substitution Specificity


Substituting 10-Methylundecanoyl-CoA (iso-C12:0-CoA) with generic linear undecanoyl-CoA or alternative methyl-branched isomers (e.g., 3-methylundecanoyl-CoA, 7-methylundecanoyl-CoA) introduces significant experimental variability due to strict enzyme-substrate recognition specificity. Methyl branching alters the acyl chain's steric profile and hydrophobic interaction surface, which profoundly impacts binding affinity and catalytic turnover in key enzyme classes such as acyl-CoA synthetases, acyltransferases, and dehydrogenases [1]. This specificity is not merely a matter of chain length compatibility; it is a function of the precise location and orientation of the methyl substituent, which can dictate whether the compound acts as a productive substrate, a competitive inhibitor, or an inert bystander in a given enzymatic context [2].

Linear chain mismatch
Linear undecanoyl-CoA lacks terminal methyl recognition, potentially shifting enzyme binding.
Isomer position sensitivity
Methyl branch position (e.g., 3-methyl vs. 10-methyl) alters steric profile and acyltransferase acceptance.
Metabolic routing divergence
Different branch positions may route substrate to alternative dehydrogenase pathways.

10-Methylundecanoyl-CoA Comparative Evidence


Negative Control in Capsaicinoid Synthase Assay

In a cell-free capsaicinoid synthase assay using Capsicum annuum placental extracts, 10-Methylundecanoyl-CoA (iso-C12:0-CoA) was directly compared to several iso-type acyl-CoA donors. The study explicitly reports that 10-Methylundecanoyl-CoA was not utilized as an acyl donor for capsaicinoid formation [1]. In contrast, iso-C9:0-CoA was used most effectively, demonstrating clear and quantifiable differentiation in substrate recognition [1].

Capsaicinoid Synthase Assay
Head-to-head
0% relative activity vs. active iso-C9:0-CoA
May serve as negative control for branched-chain acyltransferase specificity.
Cell-free placental extract; no detectable acylation.
Capsaicinoid biosynthesis acyltransferase negative control substrate specificity

Medium-Chain vs. Long-Chain Acyl-CoA Classification

While 3-methylundecanoyl-CoA is formally classified as a long-chain fatty acyl-CoA [1], 10-Methylundecanoyl-CoA is categorized distinctly as a medium-chain fatty acyl-CoA [2]. This classification is not merely semantic; it directly influences the cohort of activating and oxidizing enzymes that will recognize the molecule, with medium-chain specific synthetases and dehydrogenases showing preferential activity toward substrates like 10-Methylundecanoyl-CoA over long-chain classified branched isomers [2].

Chain Classification
Class-level
Medium-chain (C12 branched) vs. long-chain (3-methyl isomer)
Informs enzyme class selection for medium-chain substrate studies.
Classification based on ontology; requires experimental validation.
Fatty acid metabolism acyl-CoA classification branched-chain lipids

Mass Difference vs. Undecanoyl-CoA for MS

The molecular mass of 10-Methylundecanoyl-CoA (949.8 g/mol) [1] is exactly 14 Da heavier than its linear counterpart, undecanoyl-CoA (935.8 g/mol) [2]. This mass difference, attributable to the terminal methyl branch (CH₂ vs. CH(CH₃)), provides a distinct and readily resolvable shift in mass spectrometry applications. This specific Δm = +14 Da signature allows for unambiguous differentiation and quantification of the branched-chain species from the linear C11-CoA pool in complex biological matrices without isobaric interference [3].

Mass Spectrometry Shift
Head-to-head
Δm = +14 Da vs. undecanoyl-CoA
Enables distinct MS resolution for branched-chain acyl-CoA profiling.
Stable mass difference supports spike-in control use.
LC-MS acyl-CoA profiling mass spectrometry metabolomics

Exclusion in Lipoglycopeptide Patent Claims

In the patent literature defining A-21978C cyclic peptide derivatives (precursors to lipoglycopeptide antibiotics like dalbavancin), a specific chemical claim explicitly prohibits the use of 10-Methylundecanoyl as an R-group substituent under defined conditions [1]. The claim states that when R¹ and R² are hydrogen or amino-protecting groups, R cannot be selected from a list that includes 8-methyldecanoyl, 10-methyldodecanoyl, and 10-methylundecanoyl [1]. This legal exclusion provides negative evidence of a specific biological or physicochemical incompatibility that distinguishes 10-Methylundecanoyl from other alkanoyl chains that are permissible in the core antibiotic scaffold.

Patent Exclusion
Reported
Excluded as permissible acyl chain for A-21978C derivatives
Indicates scaffold incompatibility for specific antibiotic derivatization.
Patent data; negative evidence of scaffold incompatibility.
Lipoglycopeptide antibiotics A-21978C derivatives patent exclusion semi-synthetic antibiotics

10-Methylundecanoyl-CoA Research Applications


Capsaicinoid Acyltransferase Negative Control

As demonstrated by Fujiwake et al. (1980), 10-Methylundecanoyl-CoA is not utilized as an acyl donor by the capsaicinoid synthase system, unlike active isoforms such as iso-C9:0-CoA [1]. Researchers investigating the substrate specificity of plant acyltransferases or engineering capsaicinoid biosynthetic pathways can procure this compound as a definitive negative control. Its use allows for the clear delineation of the enzyme's tolerance for branched-chain acyl chain length and methyl group positioning, thereby validating assay specificity and reducing false-positive background activity in high-throughput screens.

Mitochondrial Beta-Oxidation Probe

Given its classification as a medium-chain acyl-CoA [1], 10-Methylundecanoyl-CoA serves as a precise chemical probe to interrogate the substrate specificity of medium-chain acyl-CoA dehydrogenase (MCAD) and related mitochondrial import machinery (carnitine palmitoyltransferase system). Its distinct mass (+14 Da vs. undecanoyl-CoA) enables its use in isotopic or mass-shift assays to trace metabolic flux of branched-chain fatty acids through beta-oxidation without the confounding effects of endogenous linear C11-CoA pools [2]. This is particularly relevant for studies on inborn errors of metabolism or mitochondrial dysfunction where branched-chain lipid accumulation is a biomarker.

LC-MS/MS Internal Standard for Branched-Chain Acyl-CoAs

The predictable +14 Da mass shift relative to linear undecanoyl-CoA makes 10-Methylundecanoyl-CoA an ideal internal standard or calibrant for targeted lipidomics workflows. It can be spiked into biological matrices (plasma, tissue homogenates) prior to solid-phase extraction to control for differential ionization efficiency and recovery of medium-chain, branched-chain acyl-CoA species. Its unique retention time on reversed-phase C18 columns, governed by the terminal iso-branch, further aids in chromatographic resolution from co-eluting linear isomers, ensuring accurate quantitation in metabolomics studies [3].

Binding Pocket Geometry Probe in Structural Biology

The terminal methyl branch of 10-Methylundecanoyl-CoA introduces a defined steric constraint that can be exploited in structural biology to probe the binding pocket geometry of acyl-CoA binding proteins, including ACADs and acyl-CoA binding domain proteins [4]. Co-crystallization or NMR titration experiments with this ligand can reveal how the binding site accommodates or rejects terminal branching, providing mechanistic insight into the molecular basis of substrate specificity that cannot be obtained using linear chain ligands alone.

Application
Selection Property
Validation Focus
Plant acyltransferase substrate profiling
Branched-chain acyl-CoA discrimination
Negative control validation in synthase assays
Mitochondrial β-oxidation studies
Medium-chain substrate classification
Metabolic flux tracing with mass-shift detection
Targeted lipidomics (LC-MS/MS)
Unique mass and retention signature
Quantitation accuracy in complex biological matrices
Acyl-CoA binding protein structural biology
Terminal methyl steric constraint
Binding pocket geometry elucidation

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36 linked technical documents
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